
Methyl 5-methoxynicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methoxynicotinate can be synthesized through several methods. One common method involves the reaction of methyl-5-hydroxynicotinate with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification through flash silica gel chromatography .
Industrial Production Methods: Industrial production of this compound typically involves the use of pollution-free water as a solvent and potassium permanganate as an oxidizing agent. The process includes reacting 3,5-dimethyl pyridine under mild conditions to produce high-purity 5-methyl-nicotinic acid, which is then esterified to form this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Methyl iodide (CH3I) in the presence of sodium hydride (NaH) in DMF.
Major Products Formed:
Oxidation: 5-methoxy-nicotinic acid.
Reduction: 5-methoxy-nicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methoxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating muscle and joint pain due to its vasodilatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Comparison with Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Propyl nicotinate
Comparison: Methyl 5-methoxynicotinate is unique due to its methoxy group at the 5-position, which imparts distinct chemical and pharmacological properties. Compared to other nicotinates, it has shown enhanced vasodilatory effects and potential therapeutic applications .
Biological Activity
Methyl 5-methoxynicotinate (MMN) is a derivative of nicotinic acid that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of MMN, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 5-position of the nicotinic acid structure. This modification enhances its lipophilicity, facilitating better absorption through biological membranes.
The primary mechanism by which MMN exerts its biological effects is through modulation of vascular responses. Similar to other nicotinic acid derivatives, MMN is believed to induce vasodilation by promoting the release of prostaglandins, particularly prostaglandin D2, which acts locally to enhance blood flow. The hydrolysis of MMN in tissues leads to the formation of nicotinic acid and methanol, further contributing to its pharmacological effects .
Pharmacokinetics
- Absorption : Upon topical administration, MMN demonstrates rapid absorption due to its favorable lipophilicity. Studies indicate that approximately 80-90% of MMN can penetrate the skin effectively .
- Distribution : Following systemic absorption, MMN is distributed primarily to the liver, kidneys, and adipose tissue .
- Metabolism : MMN undergoes ester hydrolysis mediated by nonspecific esterases in the dermis, yielding nicotinic acid as a significant metabolite .
- Excretion : The elimination route involves renal excretion, with about 15% of a radiolabeled dose recoverable in urine within 108 hours post-administration .
- Half-life : The half-life in vitro is reported to be between 3 to 10 minutes within the dermis .
Vasodilation
MMN has been extensively studied for its vasodilatory effects. In clinical trials involving patients with social phobia, topical application of MMN resulted in significant increases in blood flow in response to stressors, although responses were diminished compared to healthy controls . This suggests a potential role for MMN in managing conditions characterized by altered vascular responses.
Immunomodulatory Effects
Research indicates that topical application of MMN may influence immune cell dynamics. A study found that while there were no significant changes in total white blood cell counts post-treatment, there was an observed increase in T lymphocyte proportions, suggesting potential immunomodulatory effects . This could have implications for enhancing immune response during therapeutic interventions.
Clinical Application in Social Phobia
A notable study evaluated the effects of MMN on patients with generalized social phobia. Participants showed reduced vasodilatory responses when exposed to methyl nicotinate challenges, indicating possible desensitization within the prostaglandin-mediated vasodilating system. This finding highlights the need for further exploration into how MMN might be utilized therapeutically for psychological conditions linked with physiological responses .
Peripheral Blood Collection Enhancement
In a clinical setting aimed at improving peripheral blood collection techniques, MMN was applied topically to earlobes prior to venipuncture. Results demonstrated enhanced blood flow without significant alterations in overall blood cell composition, suggesting that MMN could be beneficial for patients with difficulties in providing venous samples due to anxiety or other factors .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Methyl 5-methoxynicotinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 5-methoxynicotinic acid using methanol under acidic catalysis (e.g., H₂SO₄). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is advised. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ solvent) and FT-IR (peak at ~1700 cm⁻¹ for ester carbonyl) . For reproducibility, document reaction conditions (temperature, stoichiometry) and compare retention factors (Rf) with literature TLC data .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH/MSHA-approved respirators for airborne particles and nitrile gloves (tested for chemical compatibility). Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spillage, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Reference GHS hazard codes (e.g., H315 for skin irritation) from safety data sheets .
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Perform shake-flask solubility tests in buffered solutions (pH 1–13) at 25°C, using UV-Vis spectroscopy for quantification. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Compare degradation products (e.g., hydrolysis to 5-methoxynicotinic acid) using LC-MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., inert atmosphere, precise stoichiometry). Analyze batch-to-batch variability via ANOVA and identify confounding factors (e.g., trace moisture, catalyst deactivation). Cross-validate results using alternative synthetic routes (e.g., Mitsunobu reaction for ether formation) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ DFT calculations (B3LYP/6-311+G(d,p)) to map electron density surfaces and identify reactive sites (e.g., methoxy vs. ester groups). Validate predictions experimentally via kinetic studies (monitoring by ¹H NMR) under varying nucleophile concentrations. Compare activation energies with transition-state theory .
Q. What analytical techniques are optimal for detecting trace impurities in this compound batches?
- Methodological Answer : Use UPLC-QTOF-MS with a HILIC column for polar impurities (e.g., unreacted starting materials). Quantify limits of detection (LOD) via calibration curves and validate using spiked samples. For non-volatile residues, employ ICP-MS to rule out metal catalysts (e.g., Pd, Ni) .
Q. Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts for this compound?
- Methodological Answer : Reconcile shifts by simulating spectra with software (e.g., ACD/Labs or MestReNova) using optimized geometries from molecular mechanics. Consider solvent effects (e.g., DMSO vs. CDCl₃) and hydrogen bonding interactions. Cross-reference with solid-state NMR or X-ray crystallography if crystalline derivatives are available .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀/IC₅₀ determinations. Use bootstrap resampling to estimate confidence intervals. For multi-parametric assays (e.g., cytotoxicity vs. enzymatic inhibition), employ multivariate ANOVA to isolate compound-specific effects .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound applications?
- Methodological Answer : Adhere to FAIR data principles: publish raw spectra, chromatograms, and assay protocols in repositories (e.g., Zenodo). Disclose experimental limitations (e.g., solvent interference in bioassays) and include positive/negative controls in all studies. Follow COSMOS-E guidelines for systematic reviews .
Q. What steps mitigate bias in structure-activity relationship (SAR) studies involving this compound analogs?
Properties
IUPAC Name |
methyl 5-methoxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJAOSTLIQOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584878 | |
Record name | Methyl 5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-46-7 | |
Record name | Methyl 5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methoxy-3-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.